molecular formula C7H4F2I2O B14046211 1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene

1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene

Cat. No.: B14046211
M. Wt: 395.91 g/mol
InChI Key: JKJLJRMVQCGVNE-UHFFFAOYSA-N
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Description

1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce iodine atoms at specific positions on the benzene ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atoms .

Scientific Research Applications

1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of iodine and fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can result in distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-5-(fluoromethoxy)-2,4-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-7-1-4(9)5(10)2-6(7)11/h1-2H,3H2

InChI Key

JKJLJRMVQCGVNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)I)OCF

Origin of Product

United States

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